Cas no 53458-47-2 (2-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(chloromethyl)oxolane-3,4-diol)

2-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(chloromethyl)oxolane-3,4-diol structure
53458-47-2 structure
Product Name:2-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(chloromethyl)oxolane-3,4-diol
CAS No:53458-47-2
MF:C10H12ClN5O3
MW:285.686980247498
CID:938566
PubChem ID:296239
Update Time:2025-04-19

2-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(chloromethyl)oxolane-3,4-diol Chemical and Physical Properties

Names and Identifiers

    • 2-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(chloromethyl)oxolane-3,4-diol
    • 1-(5-chloro-5-deoxypentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
    • AC1L6PU7
    • NSC166161
    • NSC-166161
    • DTXSID40304534
    • 53458-47-2
    • Inchi: 1S/C10H12ClN5O3/c11-1-5-6(17)7(18)10(19-5)16-9-4(2-15-16)8(12)13-3-14-9/h2-3,5-7,10,17-18H,1H2,(H2,12,13,14)
    • InChI Key: NYTWQOXTRVIKDK-UHFFFAOYSA-N
    • SMILES: ClCC1C(C(C(N2C3C(=C(N)N=CN=3)C=N2)O1)O)O

Computed Properties

  • Exact Mass: 285.06306
  • Monoisotopic Mass: 285.0628670g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 119Ų

Experimental Properties

  • PSA: 119.31
  • LogP: -0.15230
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